Cas no 65984-59-0 (3-(4-bromophenyl)-3-hydroxypropanenitrile)

3-(4-bromophenyl)-3-hydroxypropanenitrile structure
65984-59-0 structure
Nome del prodotto:3-(4-bromophenyl)-3-hydroxypropanenitrile
Numero CAS:65984-59-0
MF:C9H8BrNO
MW:226.06992149353
CID:5520959
PubChem ID:10857133

3-(4-bromophenyl)-3-hydroxypropanenitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Bromo-β-hydroxybenzenepropanenitrile
    • 3-(4-Bromophenyl)-3-hydroxypropanenitrile
    • 65984-59-0
    • EN300-1246560
    • 4-Bromo-
    • QBIXYALEBZJFSR-UHFFFAOYSA-N
    • G73353
    • DB-203729
    • AKOS017560431
    • MFCD13186688
    • A-hydroxybenzenepropanenitrile
    • SCHEMBL2547851
    • 4-BROMO-BETA-HYDROXYBENZENEPROPANENITRILE
    • 3-(4-bromophenyl)-3-hydroxypropanenitrile
    • Inchi: 1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2
    • Chiave InChI: QBIXYALEBZJFSR-UHFFFAOYSA-N
    • Sorrisi: C1(C(O)CC#N)=CC=C(Br)C=C1

Proprietà calcolate

  • Massa esatta: 224.97893g/mol
  • Massa monoisotopica: 224.97893g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 178
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 44Ų
  • XLogP3: 1.5

3-(4-bromophenyl)-3-hydroxypropanenitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1246560-100mg
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95.0%
100mg
$272.0 2023-10-02
Aaron
AR02896W-2.5g
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95%
2.5g
$2142.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1694756-100mg
4-Bromo-β-hydroxybenzenepropanenitrile
65984-59-0 96%
100mg
¥1827.00 2024-05-04
Enamine
EN300-1246560-250mg
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95.0%
250mg
$389.0 2023-10-02
1PlusChem
1P0288YK-100mg
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95%
100mg
$314.00 2024-04-22
Aaron
AR02896W-1g
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95%
1g
$1105.00 2025-02-15
Aaron
AR02896W-100mg
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95%
100mg
$399.00 2025-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1694756-250mg
4-Bromo-β-hydroxybenzenepropanenitrile
65984-59-0 96%
250mg
¥2811.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1694756-500mg
4-Bromo-β-hydroxybenzenepropanenitrile
65984-59-0 96%
500mg
¥4686.00 2024-05-04
Enamine
EN300-1246560-5000mg
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95.0%
5000mg
$2277.0 2023-10-02

3-(4-bromophenyl)-3-hydroxypropanenitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1R:F3CCO2H, R:NaNO2, S:CHCl3, 10-15 min, rt; 0-5°C; 5°C → 20°C; 1 h, 20°C
1.2C:Al2O3, 20°C
Riferimento
Isomerization of 3-unsubstituted 4,5-dihydroisoxazoles over alumina. A new synthesis of β-hydroxy nitriles
By Mochalov, S. S. et al, Russian Journal of Organic Chemistry, 2016, 52(3), 397-403

Metodo di produzione 2

Condizioni di reazione
1.1C:12148-72-0, C:(C6H11)3P, S:PhMe, 25°C; 30 min, 25°C
1.2S:DMSO, 6 h, 25°C
Riferimento
RhI-catalyzed aldol-type reaction of organonitriles under mild conditions
By Goto, Akihiro et al, Chemical Communications (Cambridge, 2008, (19), 2212-2214

Metodo di produzione 3

Condizioni di reazione
1.1R:Me3SiCl, S:THF
Riferimento
Tin-mediated organic reactions: a practical method for the synthesis of β-hydroxynitriles and β-hydroxyketones
By Sun, Peipei and Shi, Baochuan, Journal of Chemical Research, 1999, (5), 318-319

Metodo di produzione 4

Condizioni di reazione
1.1R:Ni, S:(CH2OMe)2
Riferimento
Reformatskii type additions of haloacetonitriles to aldehydes mediated by metallic nickel
By Inaba, Shinichi and Rieke, Reuben D., Tetrahedron Letters, 1985, 26(2), 155-6

Metodo di produzione 5

Condizioni di reazione
1.1S:H2O, 2 h, rt
2.1R:Ph-Ph, R:1,4-naphthalene(CN)2, S:MeCN, 8 h, rt
Riferimento
Formation of Carbanions from Carboxylate Ions Bearing Electron-Withdrawing Groups via Photoinduced Decarboxylation: Addition of Generated Carbanions to Benzaldehyde
By Kumagai, Yuta et al, Australian Journal of Chemistry, 2015, 68(11), 1668-1671

Metodo di produzione 6

Condizioni di reazione
1.1C:1109-15-5, S:PhMe, 6 h, 80°C
1.2R:HCl, S:MeOH, S:Et2O, 1 h, rt
1.3R:NaHCO3, S:H2O
Riferimento
Stereospecific Oxycyanation of Alkenes with Sulfonyl Cyanide
By Kiyokawa, Kensuke et al, Angewandte Chemie, 2023, 62(12), e202218743

Metodo di produzione 7

Condizioni di reazione
1.1R:Fe, C:I2, S:MeCN, 36 h, 60°C
1.2R:NH4Cl, S:H2O, 60°C
Riferimento
Iron(0)-Mediated Reformatsky Reaction for the Synthesis of β-Hydroxyl Carbonyl Compounds
By Liu, Xuan-Yu et al, Organic Letters, 2019, 21(15), 5873-5878

3-(4-bromophenyl)-3-hydroxypropanenitrile Raw materials

3-(4-bromophenyl)-3-hydroxypropanenitrile Preparation Products

3-(4-bromophenyl)-3-hydroxypropanenitrile Letteratura correlata

  • 1. Novel reaction of dibutyl(cyanomethyl)telluronium chloride with carbonyl compounds mediated by organolithium reagents: highly efficient synthesis of β-hydroxy nitriles
    Zhang-Lin Zhou,Lin-Lan Shi,Yao-Zeng Huang J. Chem. Soc. Perkin Trans. 1 1991 1931
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:65984-59-0)3-(4-bromophenyl)-3-hydroxypropanenitrile
A1216961
Purezza:99%/99%/99%/99%
Quantità:100mg/250mg/1g/5g
Prezzo ($):194/322/644/1818